molecular formula C7H5F2N3 B15317992 3-(Difluoromethyl)imidazo[1,5-a]pyrazine

3-(Difluoromethyl)imidazo[1,5-a]pyrazine

Cat. No.: B15317992
M. Wt: 169.13 g/mol
InChI Key: HODXMADFFNXMFN-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a difluoromethyl group attached to an imidazo[1,5-a]pyrazine scaffold.

Preparation Methods

The synthesis of 3-(Difluoromethyl)imidazo[1,5-a]pyrazine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the imidazo[1,5-a]pyrazine ring . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

3-(Difluoromethyl)imidazo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Difluoromethyl)imidazo[1,5-a]pyrazine has a wide range of scientific research applications, including:

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

3-(Difluoromethyl)imidazo[1,5-a]pyrazine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyrazines: These compounds share a similar core structure but differ in the position and nature of substituents.

    Difluoromethyl-substituted heterocycles: These compounds have a difluoromethyl group attached to different heterocyclic scaffolds.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H5F2N3

Molecular Weight

169.13 g/mol

IUPAC Name

3-(difluoromethyl)imidazo[1,5-a]pyrazine

InChI

InChI=1S/C7H5F2N3/c8-6(9)7-11-4-5-3-10-1-2-12(5)7/h1-4,6H

InChI Key

HODXMADFFNXMFN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(F)F)C=N1

Origin of Product

United States

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